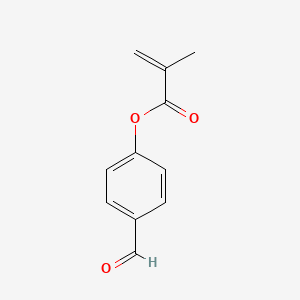

p-Formylphenyl methacrylate

描述

Contemporary Significance in Polymer Science and Engineering

The contemporary significance of p-formylphenyl methacrylate (B99206) lies in its ability to act as a "functional monomer." Unlike simple monomers that primarily form the polymer backbone, PFM introduces a reactive aldehyde handle into the polymer structure. This pendant aldehyde group can undergo a variety of chemical transformations after the main polymer chain has been formed, a process known as post-polymerization modification. This capability allows for the creation of complex and tailored macromolecular architectures.

In modern polymer engineering, there is a high demand for materials with specific, pre-designed functionalities. PFM is instrumental in meeting this demand by enabling the synthesis of polymers that can be subsequently decorated with a wide array of molecules, leading to materials with enhanced thermal stability, chemical resistance, and specific bioactive properties. researchgate.net For instance, copolymers incorporating PFM have been shown to possess increased hardness and tensile strength, making them suitable for applications such as pressure-sensitive adhesives and photo-imaging materials.

Foundational Role as a Functional Monomer in Polymer Design

The foundational role of p-formylphenyl methacrylate is to serve as a platform for creating polymers with precisely controlled properties. The methacrylate component readily participates in various polymerization reactions, including controlled radical polymerization techniques, allowing for the synthesis of well-defined homopolymers and copolymers. rsc.org

The true value of PFM as a foundational monomer is realized through the reactivity of its aldehyde group. This group provides a covalent attachment point for a multitude of chemical species. It can react with amine-containing molecules to form Schiff bases (imines), which are often reversible under acidic conditions, leading to pH-responsive materials. rsc.org It can also participate in reductive amination to form stable carbon-nitrogen bonds, a key reaction for bioconjugation. rsc.org This strategic placement of a reactive functional group within the polymer structure is fundamental to the design of smart polymers, drug delivery systems, and advanced coatings. rsc.org

Structure

3D Structure

属性

IUPAC Name |

(4-formylphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8(2)11(13)14-10-5-3-9(7-12)4-6-10/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKFKDJHUNQQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189760 | |

| Record name | p-Formylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36195-33-2 | |

| Record name | 4-Formylphenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36195-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Formylphenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036195332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Formylphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-formylphenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FORMYLPHENYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98MGL3QL2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for P Formylphenyl Methacrylate Monomer

Esterification Pathways

Esterification is the most common method for synthesizing p-formylphenyl methacrylate (B99206). This process involves the reaction of 4-hydroxybenzaldehyde (B117250) with an activated form of methacrylic acid, typically an acid chloride or anhydride (B1165640), to form the desired ester.

A primary and widely reported method for the synthesis of p-formylphenyl methacrylate involves the acylation of 4-hydroxybenzaldehyde with methacryloyl chloride. worldscientific.comresearchgate.net This reaction is typically performed in the presence of a base, such as triethylamine (B128534) (TEA), which acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the esterification. worldscientific.com

The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) at a reduced temperature, often starting at 0°C in an ice bath, to control the exothermic nature of the reaction. worldscientific.com Methacryloyl chloride is added dropwise to a solution containing 4-hydroxybenzaldehyde and triethylamine. After the addition, the reaction is typically allowed to proceed for a couple of hours to ensure complete conversion. The resulting monomer can then be isolated and purified. This pathway is favored for its use of readily available starting materials. worldscientific.com

Table 1: Reaction Conditions for Synthesis via Methacryloyl Chloride

| Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Ref. |

|---|---|---|---|---|---|

| 4-hydroxybenzaldehyde, Methacryloyl chloride | Triethylamine (TEA) | Dichloromethane (CH2Cl2), Acetonitrile | 0°C | 2 hours | worldscientific.com |

An alternative and effective route for synthesizing this compound utilizes methacrylic anhydride as the acylating agent. researchgate.netresearchgate.net This method offers an advantage as the byproduct is methacrylic acid, which can be easier to remove during purification compared to HCl. This synthesis is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net

In a typical procedure, 4-hydroxybenzaldehyde is dissolved in a solvent like dichloromethane under a nitrogen atmosphere. researchgate.net Methacrylic anhydride and a catalytic amount of DMAP are then added. researchgate.netresearchgate.net The reaction mixture is stirred and refluxed at a moderate temperature, for instance, 40°C for approximately 14 hours, to achieve a high yield. researchgate.net Research has indicated that varying conditions such as temperature and reaction time can lead to higher yields compared to the methacryloyl chloride method. researchgate.net

Table 2: Reaction Conditions for Synthesis via Methacrylic Anhydride

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Ref. |

|---|

Optimization of Reaction Conditions and Catalyst Systems

Optimizing the synthesis of this compound is critical for maximizing product yield and purity. Key parameters that are manipulated include reaction temperature, choice of solvent, and the catalyst system.

The choice between methacryloyl chloride and methacrylic anhydride can influence the reaction's efficiency. While the methacryloyl chloride route is common, using methacrylic anhydride can lead to higher yields under optimized conditions. researchgate.net

The catalyst system is another crucial element. In the methacryloyl chloride pathway, triethylamine is essential to neutralize the HCl formed. For the methacrylic anhydride route, 4-dimethylaminopyridine (DMAP) is an effective catalyst. researchgate.netresearchgate.net The combination of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP can also be used for esterification. Careful control of stoichiometry is necessary for optimization.

Temperature control is vital. Reactions involving methacryloyl chloride are often initiated at 0°C to manage the reaction's exothermicity. worldscientific.com For the methacrylic anhydride method, a moderately elevated temperature of around 40-60°C is often employed to drive the reaction to completion. researchgate.net The polarity of the solvent, with choices like tetrahydrofuran (B95107) (THF), dichloromethane, or dimethylformamide (DMF), also impacts the reaction environment.

Purification and Isolation Strategies for Monomer Purity

Achieving high purity of the this compound monomer is essential for subsequent polymerization processes. Post-synthesis, the crude product mixture contains the desired monomer, unreacted starting materials, the catalyst, and byproducts such as triethylamine hydrochloride or methacrylic acid. researchgate.net

A common initial purification step involves an aqueous workup. The reaction mixture is often extracted with water and an organic solvent like ethyl acetate (B1210297) to remove water-soluble impurities. For the methacrylic anhydride method, extraction with a sodium bicarbonate solution is used to remove the methacrylic acid byproduct. researchgate.net

Column chromatography is a widely used and effective method for isolating the pure monomer. rsc.org Silica gel is typically used as the stationary phase, and a solvent gradient system, such as hexane/ethyl acetate, is employed as the mobile phase to separate the product from residual impurities. rsc.orgpolimi.it The purity of the fractions can be monitored using thin-layer chromatography (TLC). researchgate.net

Recrystallization from a suitable solvent, such as ethanol, is another technique used to obtain a pure, solid product. rsc.org The final purity of the monomer can be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org High-performance liquid chromatography (HPLC) can also be utilized for analysis and preparative separation to isolate the monomer and its impurities. sielc.com

Polymerization Chemistry of P Formylphenyl Methacrylate and Its Derivatives

Homopolymerization Investigations

The synthesis of homopolymers from p-formylphenyl methacrylate (B99206), resulting in poly(p-formylphenyl methacrylate) (PFPMA), has been explored using both conventional free radical methods and more advanced controlled/living radical polymerization techniques. These investigations focus on understanding the polymerization kinetics and achieving control over the polymer's molecular weight and architecture.

Conventional free radical polymerization (FRP) is a common method for polymerizing PFMA. worldscientific.com The process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.netscielo.br The methacrylate group of the PFMA monomer readily undergoes polymerization to form long polymer chains.

The kinetics of the polymerization are influenced by the electronic nature of the p-formylphenyl group. The aldehyde group is electron-withdrawing, which reduces the electron density at the methacrylate double bond. This effect can influence the rate of radical polymerization. The reaction is generally carried out in a solvent like toluene (B28343) or 1,4-dioxane (B91453) at elevated temperatures (e.g., 60-70°C) to facilitate the decomposition of the initiator. worldscientific.com The resulting homopolymer, PFPMA, retains the aldehyde functionality in its side chains, making it available for subsequent chemical modifications, such as imine bond formation. researchgate.net

Table 1: Research Findings on Free Radical Polymerization of this compound

| Initiator | Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|

| AIBN | Toluene/THF | 65 | Successful synthesis of poly(this compound) derivatives. | worldscientific.com |

| AIBN | Not Specified | Not Specified | Used for the synthesis of PFPMA homopolymer and copolymers. | researchgate.net |

To overcome the limitations of conventional FRP, such as poor control over molecular weight distribution and polymer architecture, controlled/living radical polymerization (CLRP) techniques have been applied to this compound. These methods allow for the synthesis of well-defined polymers with low polydispersity indices (PDI) and predictable molecular weights.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of PFMA. researchgate.net This technique relies on a reversible equilibrium between active propagating radicals and dormant species, which is catalyzed by a transition-metal complex. springernature.commdpi.com

A typical ATRP system for PFMA involves a copper(I) bromide (CuBr) catalyst in conjunction with a ligand such as 2,2′-bipyridine (bpy) or its derivatives. researchgate.netchemrestech.comijpras.com An alkyl halide, for example, poly(ethylene glycol)-macroinitiator (PEG-Br), can be used as the initiator. researchgate.net The polymerization of PFMA via ATRP yields well-defined poly(this compound) with controlled molecular weight and narrow molecular weight distribution. researchgate.net The "living" nature of ATRP allows for the synthesis of block copolymers by sequential monomer addition. ijpras.com

Table 2: Research Findings on ATRP of this compound

| Initiator | Catalyst/Ligand | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| PEG-Br | CuBr | Ethyl Alcohol | Synthesis of PFPR block copolymer, indicating controlled polymerization of the PFMA block. | researchgate.net |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP method applicable to PFMA. koreascience.kr RAFT polymerization achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). fujifilm.comsigmaaldrich.com This process allows for the synthesis of polymers with predetermined molecular weights and very low polydispersity. researchgate.net

The selection of the RAFT agent is crucial and depends on the monomer's reactivity. fujifilm.com For methacrylates like PFMA, dithioesters and trithiocarbonates are generally suitable CTAs. fujifilm.com The polymerization is initiated by a conventional radical initiator (e.g., AIBN), and the RAFT agent reversibly transfers the growing polymer chain, maintaining the "living" character of the polymerization. fujifilm.comsigmaaldrich.com This method has been used to synthesize copolymers containing (4-formylphenyl) fragments, demonstrating its compatibility with the monomer's functionality. mdpi.com

Table 3: General Parameters for RAFT Polymerization of Methacrylates

| RAFT Agent Type | Initiator | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|

| Dithioesters, Trithiocarbonates | AIBN | 60 | Well-suited for conjugated monomers like methacrylates; allows for synthesis of polymers with low PDI and high end-group fidelity. | fujifilm.comsigmaaldrich.com |

Controlled/Living Radical Polymerization (CLRP) Approaches

Copolymerization Studies and Reactivity

Copolymerization of this compound with other monomers is a key strategy for creating materials with a wide range of properties. By incorporating different monomer units into the polymer chain, characteristics such as solubility, thermal properties, and reactivity can be precisely tuned.

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. scielo.br These ratios are determined by conducting a series of copolymerization reactions with varying monomer feed compositions and analyzing the resulting copolymer composition at low conversion (<10%). scielo.brekb.eg Methods like Fineman-Ross and Kelen-Tudos are commonly used to calculate the reactivity ratios from the experimental data. scielo.brekb.eg

Studies on the radical copolymerization of para-formylphenyl methacrylate (p-FPMA) have shown that its reactivity is influenced by steric and electronic factors. For instance, in copolymerization with methyl 2-chloroacrylate, the reactivity of p-FPMA was found to be higher than its ortho-substituted isomer, which is attributed to reduced steric hindrance. researchgate.net The product of the reactivity ratios (r1 x r2) indicates the type of copolymer formed: close to 1 suggests a random copolymer, close to 0 suggests an alternating copolymer, and if both are greater than 1, a blocky structure is likely.

Table 4: Monomer Reactivity Ratios in Methacrylate Copolymerization Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Description & Interpretation | Reference |

|---|---|---|---|---|---|

| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.135 | 0.868 | EMA (M2) is more reactive than CMA (M1). The system tends toward random copolymerization. | scielo.br |

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Reactivities are of the same order, with a tendency towards forming an alternating copolymer (r1r2 ≈ 0.045). | ekb.eg |

Copolymerization with Diverse Monomer Classes

The aldehyde functionality of this compound (PFPM) allows for its incorporation into a wide array of copolymers, imparting specific properties to the resulting materials. The copolymerization of PFPM with various monomer classes is a key strategy to tailor polymer characteristics for specific applications.

Copolymerization with Glycidyl (B131873) Methacrylate

The free-radical copolymerization of this compound with glycidyl methacrylate (GMA) yields copolymers containing both reactive aldehyde and epoxy groups. researchgate.net Research has shown that new copolymers with these functionalities can be synthesized, and the reactivity ratios of para-isomers, such as this compound, are higher than their ortho-isomer counterparts, a phenomenon attributed to less steric hindrance from the substituents on the benzene (B151609) ring. researchgate.net

The resulting copolymers of PFPM and GMA are noted for their increased hardness and tensile strength. These enhanced mechanical properties make them suitable for applications such as pressure-sensitive adhesives and materials for photo imaging. The incorporation of the glycidyl methacrylate introduces epoxy groups that can undergo further reactions, such as ring-opening, allowing for chemical modification of the copolymer. researchgate.net

Table 1: Reactivity Ratios for Copolymerization of this compound (M1) and Glycidyl Methacrylate (M2)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Notes |

|---|

Copolymerization with Oligo(ethylene glycol) Methacrylate (OEGMA)

Copolymerization of this compound with oligo(ethylene glycol) methacrylate (OEGMA) introduces hydrophilic and thermoresponsive properties to the resulting polymer. OEGMA-based polymers are known for their biocompatibility and thermoresponsive behavior in aqueous solutions. icm.edu.plrsc.org Copolymers incorporating OEGMA can be synthesized via techniques like group transfer polymerization (GTP), allowing for the creation of various architectures, including diblock and statistical copolymers. rsc.org

The properties of these copolymers, such as their lower critical solution temperature (LCST), can be tuned by adjusting the composition and the length of the OEGMA side chains. rsc.orgnih.gov For instance, copolymers of OEGMA and other methacrylates have been synthesized via atom transfer radical polymerization (ATRP) to create thermoresponsive materials for applications like controlled drug release. nih.gov The combination of the reactive aldehyde group from PFPM and the tunable properties of OEGMA opens possibilities for creating functional biomaterials and smart surfaces.

Copolymerization with Methyl Methacrylate (MMA)

The copolymerization of this compound with methyl methacrylate (MMA) has been explored to create polymers with modified thermal and mechanical properties. acs.org Free-radical polymerization is a common method for synthesizing these copolymers. sapub.org The reactivity ratios for the copolymerization of MMA with other methacrylates have been determined using methods like Fineman-Rose (F-R) and Kelen-Tudos (K-T), which indicate the tendency for random or alternating monomer incorporation. sapub.org For example, in the copolymerization of MMA and 2-ethoxyethyl methacrylate, the reactivity ratios (r1=0.8436, r2=0.7751) suggest the formation of random copolymers. sapub.org

Computational studies using quantum chemistry have also been employed to investigate the kinetics of copolymerization between MMA and fluorinated methacrylates, providing insights into the propagation rates and the resulting polymer structure. dergipark.org.tr The incorporation of PFPM into a PMMA backbone can introduce reactive sites for post-polymerization modification and enhance properties like thermal stability.

Table 2: Research Findings on MMA Copolymerization

| Comonomer with MMA | Polymerization Technique | Key Findings |

|---|---|---|

| Styrene (B11656) (St) | Emulsion Polymerization | Successful grafting of MMA and Styrene copolymer onto starch was achieved. ijcce.ac.ir |

| Glycidyl Methacrylate (GMA) | Flow Polymerization | Achieved a closer match between the feeding ratio and the composition ratio of the resulting copolymer. d-nb.info |

| 2-Ethoxyethyl Methacrylate (2-EOEMA) | Free Radical Polymerization | Reactivity ratios indicated the formation of random copolymers. sapub.org |

Copolymerization with other Acrylate (B77674) and Methacrylate Monomers

This compound can be copolymerized with a variety of other acrylate and methacrylate monomers to achieve a wide range of properties. For example, copolymerization with n-butyl acrylate (BA) can be used to create hydrophobic copolymers. nih.gov The choice of comonomer significantly influences the properties of the final material. For instance, copolymerizing glycidyl methacrylate with fluoroalkyl methacrylates can produce coatings with low surface free energy and hydrophobic properties. mdpi.com

The kinetics of these copolymerizations can be complex, with factors like monomer reactivity ratios and reaction conditions playing a crucial role in the final polymer composition and properties. mdpi.com For example, the copolymerization of glycidyl methacrylate with n-butyl acrylate and other monomers has been studied for applications in self-healing materials. nih.gov

Table 3: Examples of Copolymerization with Various Acrylate and Methacrylate Monomers

| Monomer 1 | Monomer 2 | Polymerization Method | Application/Property Studied |

|---|---|---|---|

| Glycidyl Methacrylate | n-Butyl Acrylate | Free Radical Polymerization | Healing agents in waterborne polyurethanes. nih.gov |

| Glycidyl Methacrylate | Fluoroalkyl Methacrylates | Free Radical Polymerization | Low surface free energy coatings. mdpi.com |

| n-Butyl Acrylate | 2-Ethylhexyl Acrylate | Bulk Free Radical Polymerization | Kinetic modeling of copolymerization. mdpi.com |

Copolymerization with Styrene and other Vinyl Monomers

Copolymerization of this compound with styrene (St) and other vinyl monomers offers another avenue to tailor polymer properties. The copolymerization of styrene with various methacrylates has been studied using techniques like atom transfer radical polymerization (ATRP). mdpi.com For instance, the copolymerization of styrene with pentadecylphenyl methacrylate resulted in random copolymers with alternating tendencies, as indicated by the reactivity ratios (r1 = 0.93 for styrene, r2 = 0.05 for PDPMA). mdpi.com

The incorporation of styrene can influence the thermal properties, such as the glass transition temperature (Tg), and the morphology of the resulting copolymers. mdpi.commdpi.com For example, in epoxy-acrylate structural adhesives, introducing styrene as a comonomer resulted in a higher Tg compared to copolymers with butyl acrylate. mdpi.com However, styrene can also act as a quencher for certain photoinitiators, affecting the kinetics of photopolymerization processes. mdpi.com

Control over Polymer Architecture and Morphology

Controlled radical polymerization (CRP) techniques are instrumental in dictating the architecture of polymers derived from this compound. sigmaaldrich.com Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures such as block copolymers and star polymers. sigmaaldrich.comrsc.org

The ability to control the polymer architecture allows for the precise tuning of material properties. For example, in block copolymers, the self-assembly of different blocks can lead to the formation of distinct nanostructured morphologies like spheres, cylinders, and lamellae. nih.gov This has been demonstrated in poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) (PMMA-b-PnBA-b-PMMA) triblock copolymers, where the morphology was controlled by varying the volume fraction of the PMMA blocks. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | PFPM |

| Glycidyl methacrylate | GMA |

| Oligo(ethylene glycol) methacrylate | OEGMA |

| Methyl methacrylate | MMA |

| n-Butyl acrylate | BA |

| Styrene | St |

| Atom Transfer Radical Polymerization | ATRP |

| Reversible Addition-Fragmentation chain Transfer | RAFT |

| Poly(methyl methacrylate) | PMMA |

| Glass transition temperature | Tg |

| Lower critical solution temperature | LCST |

| Pentadecylphenyl methacrylate | PDPMA |

| 2-Ethoxyethyl methacrylate | 2-EOEMA |

| 2-Perfluorooctyl Ethyl Methacrylate | FOEMA |

| Poly(n-butyl acrylate) | PnBA |

Synthesis of Block Copolymers

Block copolymers containing this compound are synthesized to create materials with distinct, well-defined segments that can self-assemble into ordered nanostructures. nih.gov These copolymers are of interest for applications such as drug delivery and biomaterials. nih.govdoi.org

A common strategy for synthesizing pFPMA-containing block copolymers is through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govnih.gov This method allows for the sequential addition of different monomer blocks, resulting in polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

For instance, amphiphilic block copolymers have been synthesized by the RAFT polymerization of pFPMA with other monomers like 2-(diisopropylamino)ethyl methacrylate (DPA) and oligo(ethylene glycol) methacrylate (OEGMA). nih.gov In one approach, a block copolymer of poly(2-(diisopropylamino)ethyl methacrylate)-b-poly(this compound-co-polyethylene glycol monomethyl ether methacrylate) (PDPA-b-P(FPMA-co-OEGMA)) was synthesized. acs.org This copolymer was then used to create a drug-delivery vehicle by conjugating the anticancer drug doxorubicin (B1662922) (DOX) through a Schiff base reaction. acs.org

Another method involves the combination of RAFT polymerization and "click" chemistry. nih.gov This allows for the synthesis of block copolymers by coupling pre-synthesized polymer blocks with complementary functional groups. nih.govnih.gov For example, an azide-functionalized poly(methyl methacrylate) (PMMA) homopolymer can be "clicked" to an alkyne-functionalized hydrophilic homopolymer to form a block copolymer. nih.gov

The synthesis of block copolymers can also be achieved through other living polymerization techniques like nitroxide-mediated polymerization (NMP). rsc.org This technique has been used to create block copolymers of polystyrene and a random copolymer of 3-chloro-2-hydroxypropyl methacrylate and methyl methacrylate. rsc.org

Table 1: Examples of this compound Block Copolymers and their Synthesis

| Copolymer Name | Monomers | Polymerization Method | Reference |

| PDPA-b-P(FPMA-co-OEGMA) | 2-(diisopropylamino)ethyl methacrylate, this compound, oligo(ethylene glycol) monomethyl ether methacrylate | RAFT Polymerization | acs.org |

| PMMA-b-PAA | Methyl methacrylate, Acrylic acid | RAFT Polymerization & Click Chemistry | nih.gov |

| PMMA-b-PDMA | Methyl methacrylate, Dimethyl acrylamide | RAFT Polymerization & Click Chemistry | nih.gov |

| PMMA-b-PHEMA | Methyl methacrylate, 2-hydroxyethyl methacrylate | RAFT Polymerization & Click Chemistry | nih.gov |

| PS-b-P(ClHPMA-co-MMS) | Styrene, 3-chloro-2-hydroxypropyl methacrylate, methyl methacrylate | Nitroxide-Mediated Polymerization | rsc.org |

Preparation of Graft Copolymers and Polymer Brushes

Graft copolymers and polymer brushes are a class of branched polymers where side chains are attached to a linear polymer backbone. nih.govacs.org The "grafting from" approach, where the polymerization of the side chains is initiated from the backbone, is a common method for their synthesis. cmu.edu

Photoinduced single electron transfer living radical polymerization (SET-LRP) has been demonstrated as a versatile technique for grafting functional methacrylate polymer brushes from a surface. rsc.org This method allows for the creation of well-defined block copolymers by reinitiating the polymerization. rsc.org

Atom Transfer Radical Polymerization (ATRP) is another powerful technique used to synthesize graft copolymers. ustc.edu.cn For example, a well-defined amphiphilic copolymer brush with alternating poly(methyl methacrylate) (PMMA) and poly(N-isopropylacrylamide) (PNIPAM) grafts was synthesized by a combination of ATRP and click chemistry. ustc.edu.cn This involved first creating an alternating copolymer backbone with initiator and clickable sites, followed by grafting PMMA via ATRP and then clicking PNIPAM chains. ustc.edu.cn

The "grafting to" method, which involves attaching pre-made polymer chains to a backbone, is another strategy. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry is often employed for this purpose. For instance, graft copolymers have been prepared by clicking azido-terminated polymers like PEO-N3, PS-N3, and PnBA-N3 onto a poly(2-hydroxyethyl methacrylate) (PHEMA) backbone with alkynyl side groups. nih.gov

Formation of Star-shaped and Hyperbranched Polymer Structures

Star-shaped and hyperbranched polymers are three-dimensional macromolecules with unique properties stemming from their branched architecture. uni-bayreuth.de These structures can be synthesized using this compound as a key component, often through controlled polymerization techniques.

Self-condensing vinyl polymerization (SCVP) is a method used to create hyperbranched polymers. uni-bayreuth.de This process involves a monomer that also acts as an initiator, leading to a highly branched structure. uni-bayreuth.de While not directly demonstrated with pFPMA in the provided context, this method is applicable to methacrylates. uni-bayreuth.de

Atom Transfer Radical Polymerization (ATRP) is a widely used method for synthesizing both star-shaped and hyperbranched polymers. nih.govcmu.edu Hyperbranched polymers can be prepared by the homopolymerization of an "inimer" (a molecule that is both a monomer and an initiator), such as p-(chloromethyl)styrene. cmu.edu Star polymers can be formed using the "arm-first" method, where pre-synthesized polymer arms are attached to a multifunctional core, or the "core-first" method, where arms are grown from a multifunctional initiator. wikipedia.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has also been employed to create star-shaped hyperbranched polymers with pH-responsive cores. rsc.org For example, a star polymer was synthesized by copolymerizing 2-(diethylamino)ethyl methacrylate and a divinyl cross-linker to form a hyperbranched core, followed by chain extension with oligoethylene glycol methacrylate to form the arms. rsc.org

Development of pH-Sensitive Copolymers

The aldehyde group in this compound is particularly useful for creating pH-sensitive copolymers. This functionality allows for the formation of acid-labile bonds, such as imine (-C=N-) or oxime (-C=N-O-) bonds, which can be cleaved under acidic conditions. nih.govdovepress.com

For instance, a dual-responsive drug carrier was developed from a block copolymer of poly(2-(diisopropylamino)ethyl methacrylate-b-poly(4-formylphenyl methacrylate-co-polyethylene glycol monomethyl ether methacrylate)) (PDPA-b-P(FPMA-co-OEGMA)). acs.org The PDPA block provides a response to weakly acidic environments (around pH 6.5) by undergoing a charge reversal, which can enhance cellular uptake. acs.org The pFPMA block allows for the conjugation of drugs like doxorubicin via a pH-sensitive imine bond, which cleaves at a lower pH (below 5.5), triggering drug release inside the cell. acs.org

Similarly, pH-responsive nanoparticles have been synthesized via RAFT polymerization of amphiphilic block copolymers containing pFPMA, 2-(diisopropylamino)ethyl methacrylate (DPA), and PEG-based oligo(ethylene glycol) methacrylate (OEGMA). nih.gov The pH sensitivity of these systems is often designed to target the acidic microenvironment of tumors or the lower pH of endosomes and lysosomes within cells. nih.govdovepress.com

The oxime bond, formed by the reaction of an aldehyde with a hydroxylamine, is another pH-sensitive linkage that can be incorporated into pFPMA-based copolymers. nih.gov These bonds are stable at physiological pH but hydrolyze in acidic conditions, making them suitable for controlled release applications. nih.gov

Post Polymerization Functionalization and Chemical Transformations of P Formylphenyl Methacrylate Polymers

Exploitation of the Aldehyde Functional Group

The reactivity of the aldehyde is central to the post-polymerization modification of pFPMA polymers. This functional group can readily participate in a variety of classic organic reactions, making it an ideal anchor point for introducing new chemical moieties under mild conditions.

One of the most direct and widely used methods for functionalizing poly(p-formylphenyl methacrylate) (PpFPMA) is through imine bond formation, also known as Schiff base chemistry. This condensation reaction occurs between the polymer's pendant aldehyde groups and primary amines, forming a C=N double bond. nih.govnih.gov The reaction is typically reversible and pH-sensitive; the resulting imine bond is stable at neutral or alkaline pH but can be hydrolyzed back to the aldehyde and amine under acidic conditions. nih.govrsc.org

This pH-responsiveness is a key feature exploited in advanced applications like drug delivery. For instance, block copolymers containing pFPMA have been used to create micelles where a drug, such as doxorubicin (B1662922) (Dox) or a tirapazamine (B611382) derivative (TPZD), is conjugated to the polymer via an imine bond. rsc.orgsynarchive.com These nanocarriers are stable in the bloodstream (at physiological pH ~7.4) but release their therapeutic payload in the acidic microenvironment of a tumor or within the endosomes of cancer cells. rsc.orgsynarchive.com

Condensation reactions with other nucleophiles, such as hydrazides, are also employed to create functional materials. The reaction between an aldehyde and a hydrazide forms an acylhydrazone bond, a type of Schiff base linkage that is also pH-responsive. acs.orgmdpi.com This chemistry has been used to prepare robust hydrogels. In one study, a pillar rsc.orgarene derivative functionalized with multiple hydrazide groups was cross-linked with a bis(p-formylphenyl) diester, creating ultrastiff organogels. acs.orgmdpi.com After solvent exchange with water, the resulting hydrogels exhibited dramatically enhanced strength and stiffness, with a Young's modulus reaching up to 2.7 MPa. acs.orgmdpi.com This demonstrates how the condensation chemistry of the formyl group can be used to generate materials with tailored mechanical properties.

A general scheme for this functionalization is the reaction of PpFPMA with a primary amine, such as n-butyl amine, to form the corresponding poly(imine-phenyl methacrylate). nih.gov This straightforward modification alters the polymer's solubility and chemical character, showcasing the ease with which new functionalities can be introduced. nih.gov

While the aldehyde group does not directly participate in the most common "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), it serves as a crucial gateway for installing "clickable" handles onto the polymer backbone. mdpi.com This two-step approach combines the reliability of aldehyde chemistry with the efficiency and orthogonality of click reactions.

Oxime and Hydrazone Ligation

A prominent strategy that aligns with the "click" philosophy is oxime and hydrazone ligation. nih.govrsc.org These reactions involve the condensation of the aldehyde-functionalized polymer with molecules bearing amino-oxy or hydrazide groups, respectively. acs.orgmdpi.comrsc.org These ligations are highly efficient, proceed rapidly under mild, often physiological conditions, require no catalyst, and produce only water as a byproduct, fulfilling many of the criteria for a click reaction. rsc.orgsavvysciencepublisher.com The resulting oxime and acylhydrazone linkages are generally stable but can be designed to be cleavable under specific conditions (e.g., low pH), making them valuable for creating responsive biomaterials and drug-conjugates. nih.govrsc.org

Conversion of Aldehyde to a Clickable Moiety

A more direct route to traditional click chemistry involves the chemical conversion of the pendant aldehyde groups into alkynes. The Seyferth-Gilbert homologation is a well-established organic reaction that converts an aldehyde into a terminal alkyne using reagents like dimethyl (diazomethyl)phosphonate. synarchive.comorganic-chemistry.orgwikipedia.org A popular variant, the Bestmann-Ohira modification , achieves the same transformation under milder conditions. wikipedia.orgresearchgate.net By applying this reaction to a PpFPMA polymer, the material is transformed into a poly(alkynylphenyl methacrylate). This new polymer scaffold, now decorated with pendant alkyne groups, is ready for classic CuAAC "click" reactions. It can be efficiently and quantitatively reacted with any azide-functionalized molecule, from small fluorescent dyes to complex biomolecules like peptides or DNA, allowing for nearly limitless derivatization possibilities. researchgate.nettu-dresden.dersc.org

This two-step sequence—aldehyde-to-alkyne conversion followed by CuAAC—provides a powerful and modular platform for creating highly complex and functional polymers from a simple PpFPMA precursor.

For applications requiring a stable, non-hydrolyzable linkage, reductive amination is the preferred method for amine functionalization. This two-step, one-pot process begins with the formation of the Schiff base (imine) between the polymer's aldehyde group and a primary amine. Instead of being isolated, the intermediate imine is immediately reduced in situ to a stable secondary amine linkage. rsc.org

A key advantage of this method is its high functional group tolerance, allowing for the conjugation of complex molecules without the need for protecting groups. wikipedia.org A notable example is the functionalization of a thermoresponsive copolymer, poly(N-isopropylacrylamide-co-p-formylphenyl methacrylate), with the amino acid L-histidine. wikipedia.org The reaction proceeds by first forming the imine in an acidic solvent, which catalyzes the condensation, followed by reduction using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). wikipedia.org This strategy successfully attaches the unprotected histidine, yielding a polymer with both temperature and pH-responsive (zwitterionic) properties. wikipedia.org

This method has also been applied to conjugate large biomolecules, such as proteins, to polymer chains initiated with an aldehyde-bearing initiator. mdpi.com The stable C-N bond formed ensures that the conjugated molecule remains attached, which is critical for applications in bioconjugation and materials science where long-term stability is required.

| Polymer Composition | Histidine Content (mol%) | LCST (°C) | Notes |

|---|---|---|---|

| P(NiPAm98-co-FPMA2) | 1.9 | 34.1 | Exhibits sharp LCST transition. |

| P(NiPAm95-co-FPMA5) | 4.8 | 36.5 | LCST increases with histidine content. |

| P(NiPAm91-co-FPMA9) | 8.9 | 42.3 | Maintains sharp transition at higher functionalization. |

Strategies for Tailoring Polymer Properties through Post-Modification

Post-polymerization modification of pFPMA-based polymers is a powerful strategy for tailoring material properties to meet the demands of specific applications. researchgate.net By carefully selecting the molecule to be attached to the aldehyde handle, a wide range of physical, chemical, and biological characteristics can be precisely controlled.

Stimuli-Responsiveness: As discussed, conjugating molecules via pH-sensitive imine or acylhydrazone bonds imparts pH-responsiveness, which is crucial for targeted drug delivery. rsc.orgsynarchive.com The functionalization with molecules like histidine introduces zwitterionic character and dual pH- and temperature-responsiveness to the polymer. wikipedia.org The hydrolysis of the imine bond itself can be used as a trigger; for example, a polymer functionalized with imine side-groups can be designed to release a payload or change its surface properties upon exposure to an acidic stimulus. nih.gov

Mechanical Properties: The chemical nature of the cross-links formed through the aldehyde groups directly influences the mechanical properties of the bulk material. As seen with the formation of acylhydrazone-based hydrogels, post-modification can be used to create materials with exceptionally high stiffness and tensile strength, suitable for load-bearing applications. acs.orgmdpi.com

Biological and Surface Interactions: Attaching specific biomolecules or hydrophilic polymers like poly(ethylene glycol) (PEG) can fundamentally alter how the material interacts with biological systems. Functionalization can be used to introduce protein resistance, create specific binding sites for cell targeting, or immobilize enzymes. The ability to directly couple oligonucleotides to pFPMA-containing polymer brushes highlights the utility of this approach in creating advanced biosensors and diagnostic platforms. mdpi.com

Thermal and Photostability: The incorporation of different chemical structures can affect the polymer's stability. For instance, adding aromatic or metal-containing moieties via Schiff base intermediates can enhance the thermal stability or photostability of the polymer matrix compared to the unmodified precursor. iupac.org

Surface-Initiated Functionalization and Polymer Brushes

Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, are a key platform for modifying surface properties. organic-chemistry.org The "grafting from" approach, where polymers are grown directly from an initiator-functionalized surface, allows for the creation of dense, well-controlled polymer layers. mdpi.com

p-Formylphenyl methacrylate (B99206) is an ideal monomer for creating "reactive" polymer brushes. Using surface-initiated controlled radical polymerization techniques like Atom Transfer Radical Polymerization (SI-ATRP), brushes of PpFPMA can be grown from various substrates. mdpi.comorganic-chemistry.org The resulting surface is densely coated with accessible aldehyde groups, creating a highly reactive platform for further functionalization.

This platform enables the covalent immobilization of a wide variety of molecules, transforming the properties of the underlying substrate. Key applications include:

Creating Biosensors: Specific capture probes, such as oligonucleotides or antibodies, can be covalently attached to the PpFPMA brushes. mdpi.com This has been explored for creating surfaces that can selectively bind to target DNA sequences or proteins. mdpi.comorganic-chemistry.org

Controlling Cell Adhesion: Peptides containing specific cell-binding motifs (like RGD) can be patterned onto a surface by reacting them with the aldehyde-functionalized brushes, allowing for precise control over where cells attach and grow.

Developing Biocompatible Coatings: The aldehyde groups can be used to attach antifouling polymers like poly(ethylene glycol) (PEG), creating surfaces that resist non-specific protein adsorption and improve biocompatibility.

The combination of surface-initiated polymerization with the versatile chemistry of the formyl group makes pFPMA a powerful tool for advanced surface engineering.

| Polymer System | Functionalization Chemistry | Attached Moiety | Application | Reference |

|---|---|---|---|---|

| Copolymer brushes of POEGMA, PMMA, and pFPMA | Direct coupling (likely Schiff Base) | Oligonucleotides | Bioreactive surfaces for DNA capture | mdpi.com |

| Aldehyde-functionalized brushes | Direct coupling | Proteins | Protein immobilization for bio-assays | mdpi.com |

| Copolymer brushes including pFPMA | Not specified | Bio-reactive components | Tailoring surface properties | |

| Aldehyde-functionalized polymers | Oxime Ligation | Polymer-peptide (RGD) conjugates | Cell encapsulation and tissue engineering | acs.org |

Advanced Analytical and Spectroscopic Characterization Techniques for P Formylphenyl Methacrylate and Its Polymeric Systems

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable for probing the chemical structure and properties of pFPMA at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of p-Formylphenyl methacrylate (B99206). Both ¹H NMR and ¹³C NMR are utilized to confirm the synthesis of the monomer and to characterize the structure of the resulting polymers.

In the ¹H NMR spectrum of p-Formylphenyl methacrylate, distinct signals corresponding to the different types of protons in the molecule are observed. The aldehydic proton typically appears as a singlet in the downfield region, around 9.9-10.0 ppm. The aromatic protons on the phenyl ring exhibit signals between 7.2 and 8.0 ppm, often as multiplets due to spin-spin coupling. The vinyl protons of the methacrylate group are observed as two distinct signals at approximately 5.8 and 6.3 ppm, while the methyl protons of the methacrylate group appear as a singlet around 2.0 ppm.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Key resonances include the carbonyl carbon of the aldehyde group at approximately 191 ppm, the ester carbonyl carbon around 165 ppm, and the carbons of the aromatic ring between 122 and 155 ppm. The vinyl carbons of the methacrylate group are typically found at about 128 and 135 ppm, and the methyl carbon signal appears around 18 ppm.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH O | 9.9 - 10.0 | - |

| Aromatic H | 7.2 - 8.0 | - |

| Vinyl CH ₂ | 5.8, 6.3 | - |

| Methyl CH ₃ | ~2.0 | - |

| C HO | - | ~191 |

| Ester C =O | - | ~165 |

| Aromatic C | - | 122 - 155 |

| Vinyl C = | - | ~135 |

| Vinyl C H₂ | - | ~128 |

| Methyl C H₃ | - | ~18 |

For poly(this compound) (PpFPMA), NMR spectroscopy is used to confirm the polymerization and to analyze the tacticity of the polymer chains. The sharp signals of the monomer's vinyl protons disappear upon polymerization, while the signals corresponding to the polymer backbone appear as broad resonances.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide valuable information about the functional groups present in this compound and its polymers. These methods are particularly useful for monitoring the progress of polymerization. kpi.ua

The IR spectrum of the pFPMA monomer displays characteristic absorption bands. A strong band around 1720 cm⁻¹ is attributed to the C=O stretching of the methacrylate ester group. The aldehydic C=O stretching vibration is typically observed near 1700 cm⁻¹. The C=C stretching of the vinyl group appears around 1636 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

During polymerization, the disappearance of the C=C stretching band at approximately 1636 cm⁻¹ can be monitored to follow the conversion of the monomer to the polymer. nih.gov This makes IR spectroscopy a powerful tool for in-situ reaction monitoring. mdpi.com

Raman spectroscopy offers complementary information. The C=C double bond, being non-polar, gives a strong Raman signal, making this technique highly sensitive for monitoring its consumption during polymerization. kpi.ua Conversely, the polar carbonyl groups (C=O) typically show weaker Raman signals but strong IR absorptions. northwestern.edu

Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Methacrylate C=O | Stretching | ~1720 | Weak |

| Aldehyde C=O | Stretching | ~1700 | Weak |

| Vinyl C=C | Stretching | ~1636 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Strong |

| Aromatic C-H | Stretching | >3000 | Moderate |

| Aliphatic C-H | Stretching | <3000 | Moderate |

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within the this compound molecule and its polymers. The presence of the aromatic ring and the carbonyl groups gives rise to characteristic absorption bands in the UV region.

The UV-Vis absorption spectrum of pFPMA typically shows strong absorptions corresponding to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl groups. These absorptions are sensitive to the solvent environment.

Fluorescence spectroscopy can provide insights into the excited state properties of the molecule. While pFPMA itself may exhibit some fluorescence, its polymeric derivatives or copolymers can be designed to have specific fluorescence characteristics. For instance, the aldehyde group can be chemically modified with fluorescent labels, allowing the resulting polymers to be used in sensing or imaging applications. Studies on similar aromatic methacrylates have shown that fluorescence properties can be influenced by factors such as aggregation and the surrounding environment.

Chromatographic Techniques for Polymer Analysis

Chromatographic methods are essential for separating and analyzing the components of polymeric systems, providing crucial information about their molecular weight and heterogeneity.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of poly(this compound). resolvemass.ca GPC separates polymer molecules based on their hydrodynamic volume in solution. ufl.edu Larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu

This technique provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer molecule.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 signifies a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques. polymersource.ca

For PpFPMA, GPC is used to confirm the success of the polymerization and to assess the level of control over the process. By using appropriate calibration standards, such as polystyrene or poly(methyl methacrylate), the absolute or relative molecular weights of the PpFPMA samples can be determined. ufl.edu The choice of solvent (mobile phase), such as tetrahydrofuran (B95107) (THF), is critical for ensuring proper dissolution of the polymer and interaction with the column material. ufl.edu

Microscopy Techniques for Morphological and Nanostructural Characterization

Microscopy techniques are employed to visualize the morphology and nanostructure of polymeric systems derived from this compound, particularly in the case of block copolymers or polymer blends.

When pFPMA is copolymerized with other monomers to form block copolymers, these materials can self-assemble into ordered nanostructures, such as spheres, cylinders, or lamellae. cornell.edu Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are invaluable for characterizing these morphologies.

AFM provides high-resolution, three-dimensional images of the polymer surface. It can be used to visualize the phase-separated domains in block copolymers of PpFPMA, revealing information about their size, shape, and arrangement. Tapping-mode AFM is particularly useful for imaging soft polymer surfaces without causing damage.

TEM offers even higher resolution and can provide information about the internal structure of the polymer films. Samples are typically thin-sectioned, and contrast between different polymer domains can be enhanced by staining one of the blocks (for example, with osmium tetroxide if one block contains double bonds).

These microscopy techniques are crucial for correlating the molecular architecture of PpFPMA-containing polymers with their macroscopic properties, which is essential for their application in fields like nanotechnology and materials science.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the internal morphology of PFPMA-based polymeric nanostructures. mdpi.com In the realm of block copolymers, TEM is instrumental in elucidating the microphase-separated domains. For instance, in diblock copolymers containing a PFPMA segment, TEM analysis can reveal the formation of distinct morphologies such as lamellae, cylinders, or spheres, depending on the block volume fractions. The aldehyde functionality in the PFPMA block can be selectively stained with heavy metal compounds, such as osmium tetroxide, to enhance the contrast between the different polymer domains, making them clearly distinguishable in TEM micrographs. This technique provides critical information on the domain size, shape, and long-range order, which are essential parameters influencing the material's macroscopic properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and morphology of materials containing this compound. researchgate.net For polymeric films and particles, SEM provides detailed three-dimensional images of the surface features. In the case of functionalized surfaces, where the aldehyde groups of PFPMA are reacted to introduce new chemical moieties, SEM can be used to observe changes in the surface texture and roughness. For example, the grafting of polymer brushes from a PFPMA-containing surface can be visualized by SEM, revealing the formation of a dense and uniform polymer layer. mdpi.com Furthermore, SEM is widely used to characterize the size, shape, and surface characteristics of microspheres and nanoparticles synthesized from PFPMA-based polymers.

Colloidal and Surface Characterization

Dynamic Light Scattering (DLS) for Hydrodynamic Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic size distribution of particles in a suspension. For PFPMA-based nanoparticles, micelles, and other colloidal systems, DLS is essential for assessing their size, polydispersity, and stability. researchgate.netresearchgate.net The hydrodynamic diameter obtained from DLS represents the effective size of the particles in a particular solvent, including any associated solvent layers. This information is critical for applications where particle size plays a key role, such as in drug delivery and diagnostics.

Table 1: Representative Hydrodynamic Size Distribution Data for PFPMA-based Nanoparticles

| Sample Description | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

|---|---|---|

| PFPMA Nanoparticles in Aqueous Solution | 150 | 0.15 |

| Self-assembled PFPMA-b-PEG Micelles | 85 | 0.08 |

| Functionalized PFPMA Colloids | 210 | 0.21 |

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. lsu.edu For PFPMA-based particles, the surface charge can be significantly influenced by the chemical environment, particularly the pH, due to the potential for protonation or deprotonation of surface groups. The aldehyde functionality of PFPMA can also be modified to introduce charged moieties, thereby altering the zeta potential. researchgate.net Monitoring the zeta potential as a function of pH provides valuable information about the isoelectric point of the particles and their stability under different conditions.

Table 2: Zeta Potential of Surface-Modified PFPMA Particles at Different pH Values

| Surface Modification | pH | Zeta Potential (mV) |

|---|---|---|

| Unmodified PFPMA | 3.0 | -5.2 |

| Unmodified PFPMA | 7.0 | -25.8 |

| Unmodified PFPMA | 9.0 | -40.1 |

| Amine-Functionalized PFPMA | 3.0 | +35.5 |

| Amine-Functionalized PFPMA | 7.0 | +15.3 |

| Amine-Functionalized PFPMA | 9.0 | -2.1 |

Applications of P Formylphenyl Methacrylate Derived Materials in Contemporary Research Domains

Design and Synthesis of Stimuli-Responsive Polymer Systems

Polymers derived from p-formylphenyl methacrylate (B99206) are instrumental in the development of stimuli-responsive or "smart" materials that can alter their physical or chemical properties in response to external triggers like pH, temperature, or the presence of specific molecules. researchgate.netresearchgate.netrsc.org The aldehyde group is a key player in this, often by forming Schiff bases (imine bonds) which are susceptible to cleavage under acidic conditions. dovepress.com

Researchers have synthesized amphiphilic block copolymers containing pFPMA, oligo(ethylene glycol) methacrylate (OEGMA), and a pH-responsive monomer like 2-(diisopropyl)aminoethyl methacrylate (DPA) using techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net In these systems, the DPA block provides pH-sensitivity, while the pFPMA units offer sites for further functionalization. For instance, the aldehyde groups can be reacted with primary amines to form pH-labile imine bonds. researchgate.netdovepress.com This strategy has been employed to create nanoparticles that are stable at physiological pH (7.4) but disassemble or change their surface charge in the acidic microenvironment of tumors (around pH 6.5-6.8), enabling targeted drug delivery. dovepress.comacs.org

The hydrolysis of imine bonds to regenerate the aldehyde and amine is a reversible process, allowing for the design of materials that can adapt and respond to pH changes in their environment. researchgate.net This has been monitored in situ using techniques like two-dimensional Raman micro-correlation-spectroscopy to understand the molecular-level changes and diffusion kinetics within the polymer matrix. rsc.org

Fabrication of Functional Polymer Composites and Nanomaterials

The versatility of p-formylphenyl methacrylate extends to the fabrication of functional polymer composites and nanomaterials. mdpi.com The monomer can be copolymerized with other vinyl monomers to create materials with tailored properties. For example, copolymerization of pFPMA with monomers like glycidyl (B131873) methacrylate can lead to materials with enhanced hardness and tensile strength.

The aldehyde functionality is particularly useful for creating hybrid materials and nanocomposites. Polymers bearing pFPMA units can be used to modify the surface of nanoparticles. For instance, poly(methyl methacrylate)/silver nanoparticles have been synthesized, demonstrating the integration of inorganic nanomaterials with a polymer matrix derived from methacrylates. utm.my While this specific example doesn't use pFPMA, the principle of using a functional polymer to encapsulate or modify nanoparticles is directly applicable.

Furthermore, block copolymers containing pFPMA can self-assemble into various nanostructures like micelles in selective solvents. acs.org These nanostructures can serve as templates or scaffolds for creating more complex nanomaterials. The aldehyde groups on the surface of these nanostructures can be used to attach other molecules, such as targeting ligands or imaging agents, creating multifunctional nanosystems for biomedical applications. dovepress.commdpi.com Aerosol-based technologies also present a viable method for producing nanocomposites with precise control over their structure and composition. nih.gov

Development of Advanced Polymeric Coatings and Films

Polymers incorporating this compound are being explored for the development of advanced coatings and films with tunable surface properties and functionalities. researchgate.net The aldehyde groups present in the polymer chains can be leveraged to create reactive surfaces that can be modified post-deposition.

One significant application is in the creation of antifouling surfaces. Copolymers of pFPMA with zwitterionic monomers like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) have been synthesized. scispace.com These copolymers can be coated onto surfaces, and the aldehyde groups can then be used to covalently attach molecules that enhance the antifouling properties or introduce other functionalities.

The ability to form polymer brushes on surfaces is another key area. Polymer brushes, which are dense arrays of polymer chains tethered to a surface, can dramatically alter surface properties like wettability and protein adhesion. researchgate.net Temperature-responsive polymer brushes, for example, can be designed to switch between hydrophilic and hydrophobic states, allowing for the controlled attachment and detachment of cells or proteins. mdpi.com While many examples use polymers like poly(N-isopropylacrylamide), the functional handle provided by pFPMA allows for its integration into such advanced coating systems.

Utilization as Polymer Supports in Organic Synthesis

The reactive aldehyde group of this compound makes its polymers suitable for use as solid supports in organic synthesis. cdnsciencepub.comresearchgate.net This approach, often termed solid-phase organic synthesis (SPOS), offers advantages such as simplified purification of products, as the reagent or catalyst is bound to an insoluble polymer and can be easily filtered off.

Polymers containing aldehyde functionalities, similar to those derived from pFPMA, have been used to immobilize one of two symmetrical dialdehydes, such as terephthalaldehyde. cdnsciencepub.comresearchgate.net By attaching one aldehyde group to the polymer support via an acetal (B89532) linkage, the other aldehyde group remains free to undergo various chemical transformations. For example, the free aldehyde can be reacted with a Wittig reagent, undergo a Grignard reaction, or participate in a crossed aldol (B89426) condensation. cdnsciencepub.comresearchgate.net After the reaction, the desired product, now containing a single modified aldehyde group, can be cleaved from the polymer support. This strategy provides a powerful method for performing selective mono-functionalization of symmetrical difunctional molecules.

| Reaction Type | Reagent | Product after Cleavage |

| Wittig Reaction | Wittig reagents | p-formylstilbenes, 1-p-formyl-phenyl-4-phenyl-1,3-butadienes |

| Crossed Aldol Condensation | Acetophenone | 3-p-formylphenyl-1-phenyl-2-propene-1-one (formylchalcone) |

| Grignard Reaction | Phenylmagnesium bromide | (p-formylphenyl)phenylcarbinol |

| Reduction | Sodium bis(2-methoxyethoxy)-aluminum hydride | p-hydroxymethylbenzaldehyde |

| Mixed Benzoin Condensation | - | p-formylbenzil |

Table 1: Examples of selective reactions on polymer-supported terephthalaldehyde. cdnsciencepub.comresearchgate.net

Engineering of Novel Sensing Platforms and Chemo-sensors

The inherent reactivity of the aldehyde group in this compound makes it a valuable component in the design of novel sensing platforms and chemosensors. researchgate.netrsc.org The aldehyde can act as a recognition site, binding to specific analytes through reactions like Schiff base formation, which can in turn trigger a detectable signal, such as a change in fluorescence or color. researchgate.net

Polymers and materials incorporating aldehyde functionalities have been used to create fluorescent chemosensors for various analytes, including metal ions. researchgate.net The binding of a target analyte to the aldehyde-containing receptor can alter the electronic properties of a conjugated fluorophore, leading to a change in its emission spectrum. This principle can be applied to polymers derived from pFPMA, where the polymer backbone serves to pre-organize the sensing units and enhance sensitivity.

For instance, covalent organic frameworks (COFs), which are crystalline porous polymers, have been constructed using aldehyde-containing monomers like 1,3,5-tris(p-formylphenyl)benzene. mdpi.com These materials exhibit high surface areas and ordered structures, making them excellent candidates for electrochemical sensors. When combined with electroactive molecules, these COF-based sensors have been used for the sensitive detection of molecules like ascorbic acid. mdpi.com Similarly, polymers from pFPMA could be integrated into such sensing platforms, either as the primary sensing material or as a functional component in a composite sensor.

Integration in Photonic and Optoelectronic Material Development

Polymers derived from methacrylates are widely used in photonic and optoelectronic applications due to their good optical transparency and processability. ossila.comacs.org The incorporation of this compound into these polymers can introduce additional functionalities, enabling the development of advanced materials for devices like optical waveguides, LEDs, and data storage systems. google.commdpi.comtaylorfrancis.com

The aldehyde group can be used to covalently attach chromophores or other photoactive molecules to the polymer backbone. This allows for precise control over the concentration and distribution of the active components, which is crucial for optimizing the performance of photonic devices. Copolymers of pentafluorostyrene and glycidyl methacrylate, for example, have shown promise as low-loss optical waveguide materials. ossila.com The introduction of a functional monomer like pFPMA into such systems could allow for further tuning of the material's refractive index or for the incorporation of nonlinear optical dyes.

The self-assembly of block copolymers containing pFPMA can also be used to create ordered nanostructures, which are of great interest in photonics. For example, the self-assembly of polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) is a well-established method for creating templates for nanolithography. acs.org The functional handle provided by pFPMA could be used to create even more complex and functional nanostructured materials for advanced optical applications.

Advanced Polymeric Materials for Controlled Release Systems (Focus on Material Design)

The design of advanced polymeric materials for controlled release systems is a major application area for this compound. acs.orgrsc.org The focus here is on the material design, specifically how the polymer architecture and the chemistry of the aldehyde group can be tailored to control the release of encapsulated molecules.

A key strategy involves the use of pH-sensitive linkers. As mentioned previously, the reaction of the aldehyde group on a pFPMA-containing polymer with an amine-containing drug molecule (like doxorubicin) creates a pH-labile imine bond. acs.orgdoi.org This polymer-drug conjugate can be formulated into nanoparticles that are stable in the bloodstream but release the drug upon reaching the acidic environment of a tumor.

Researchers have designed dual-pH responsive micelles from block copolymers of PDPA and pFPMA. acs.org These micelles exhibit a charge-reversal property at a mildly acidic pH (around 6.5) due to the protonation of the PDPA block, which enhances their uptake by cancer cells. Subsequently, the cleavage of the imine bond at a lower pH (below 5.5) inside the cell's endosomes or lysosomes triggers the release of the drug. This stepwise response, tuned by the polymer's design, allows for precise spatial and temporal control over drug delivery. acs.org

| Polymer System | Stimuli | Release Mechanism | Application |

| PDPA-b-P(FPMA-co-OEGMA)-DOX conjugate micelles | Dual pH (6.5 and <5.5) | Charge reversal followed by imine bond cleavage | Targeted cancer therapy |

| pFPMA-based nanoparticles with imine-linked drugs | Low pH | Hydrolysis of imine bond | Controlled drug release |

Table 2: Examples of this compound-Based Controlled Release Systems. acs.org

Bioconjugation and Immobilization of Biomolecules for Material Modification

The aldehyde functionality of this compound (pFPMA) renders polymers derived from it highly valuable for the bioconjugation and immobilization of biomolecules. This capability is crucial for modifying material surfaces to create bioactive interfaces for a wide range of applications in contemporary research, including biosensors, tissue engineering, and drug delivery. The aldehyde group serves as a versatile anchor for covalently attaching proteins, enzymes, peptides, and other biomolecules through various chemical reactions.

The primary method for bioconjugation to pFPMA-derived materials involves the reaction of the aldehyde groups with primary amines present in biomolecules, such as the lysine (B10760008) residues in proteins, to form a Schiff base (imine bond). This reaction is often carried out under mild aqueous conditions, which helps to preserve the structure and function of the biomolecule. researchgate.netacs.org

For instance, copolymers containing pFPMA have been used to create surfaces that can selectively capture proteins. Polymer brushes containing aldehyde functionalities have been shown to strongly interact with proteins like bovine serum albumin (BSA) through the formation of multiple imine bonds. acs.org This dynamic covalent chemistry allows for the permanent adsorption of the protein onto the material surface. acs.org

In the realm of biosensors, the immobilization of enzymes is a key step. Polymers derived from pFPMA have been explored for this purpose. For example, copolymers of pFPMA have been used to immobilize enzymes for the development of biosensors. worldscientific.comnih.gov The covalent attachment of enzymes to the polymer matrix can enhance their stability and reusability, which are critical factors for the performance of a biosensor. bmbreports.orgnih.govmdpi.com

Furthermore, the "click chemistry" concept has been applied to pFPMA-derived materials for efficient bioconjugation. windows.netnih.govresearchgate.net Aldehyde groups can participate in specific click reactions, allowing for the precise and orthogonal labeling of biomolecules onto the polymer surface. This approach offers high selectivity and efficiency, which is advantageous for creating well-defined bioactive surfaces. windows.net

The versatility of pFPMA is also evident in the creation of complex, functional materials. For example, diblock copolymers containing pFPMA have been synthesized and used to create micelles that can be bioconjugated with proteins like lysozyme. ustc.edu.cn This demonstrates the potential for creating targeted drug delivery systems or nanoreactors.

Research has also focused on the development of polymer brushes containing pFPMA for protein coupling. acs.org These brushes provide a high density of reactive sites for biomolecule immobilization, leading to surfaces with a high concentration of the desired biological activity. The direct coupling of oligonucleotides to copolymer brushes of pFPMA has also been investigated, highlighting the broad applicability of this monomer in creating diverse biofunctional materials. acs.org

The table below summarizes research findings on the use of this compound-derived materials for bioconjugation and immobilization.

| Biomolecule | Polymer System | Application | Key Findings |

| Bovine Serum Albumin (BSA) | Aldehyde-functionalized polymer brushes | Protein-adherent surfaces | Strong interaction via Schiff base formation, leading to permanent adsorption. acs.org |

| Lysozyme | α-aldehyde-terminated poly(methoxyPEG)methacrylates | Protein conjugation ("Pegylation") | Efficient conjugation of the polymer to the protein was achieved. researchgate.net |

| Oligonucleotides | Copolymer brushes of POEGMA, PMMA, and this compound | Bio-reactive surfaces | Demonstrated the feasibility of direct coupling of oligonucleotides. acs.org |